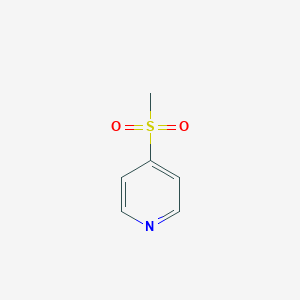

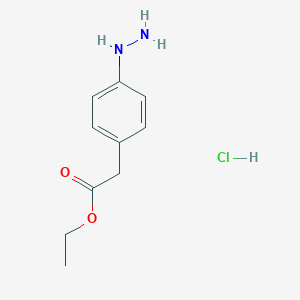

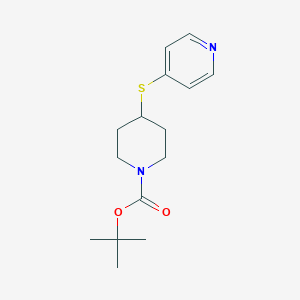

4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

Description

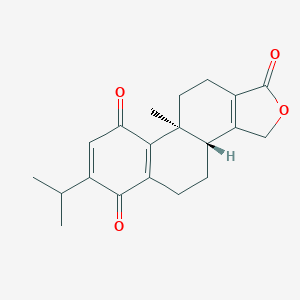

“4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 155967-58-1. Its molecular weight is 294.42 . The IUPAC name of this compound is tert-butyl 4-(4-pyridinylsulfanyl)-1-piperidinecarboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)20-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.42 . It is recommended to be stored at room temperature .

Applications De Recherche Scientifique

Asymmetric Synthesis and Chemical Transformations

Research shows that piperidine derivatives, which are structurally related to the queried compound, are involved in asymmetric synthesis and can serve as versatile intermediates for the synthesis of a broad range of amines containing a substituted piperidine subunit. The Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, to piperidine derivatives exemplifies the importance of these structures in synthesizing optically pure compounds (H. P. Acharya & D. Clive, 2010; Hukum P. Acharya & Derrick L. J. Clive, 2010).

Synthesis of Biologically Active Compounds

Piperidine-1-carboxylic acid tert-butyl esters are used in the enantioselective synthesis of biologically active alkaloids, such as sedridine and coniine, demonstrating the compound's potential in medicinal chemistry and drug discovery (D. Passarella et al., 2005).

Electrophilic Substitution Reactions

The activation of carboxylic acids by pyrocarbonates to form symmetric anhydrides and esters, including the tert-butyl esters of N-protected amino acids, highlights the role of such compounds in facilitating electrophilic substitution reactions (V. Pozdnev, 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The hazard statements associated with this compound are H303 and H320, indicating potential harm if swallowed and potential eye irritation, respectively . Precautionary measures include rinsing cautiously with water in case of eye contact .

Orientations Futures

While specific future directions for “4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester” were not found in the search results, it’s worth noting that compounds with similar structures, such as 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine, have been synthesized and tested for their anti-inflammatory effects . This suggests potential avenues for future research and application in medicinal chemistry.

Propriétés

IUPAC Name |

tert-butyl 4-pyridin-4-ylsulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-10-6-13(7-11-17)20-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHNVBJYBWAHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594913 | |

| Record name | tert-Butyl 4-[(pyridin-4-yl)sulfanyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | |

CAS RN |

155967-58-1 | |

| Record name | tert-Butyl 4-[(pyridin-4-yl)sulfanyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.